![molecular formula C19H20ClNO5 B2885371 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704534-82-6](/img/structure/B2885371.png)
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of pyranones and has been found to exhibit promising pharmacological properties. In
Scientific Research Applications
Chemistry and Kinetics in Solution
Research on related compounds has explored the photochemical reactions and kinetics in solution, leading to the formation of various products through fragmentation and photolysis processes. For example, studies have investigated the photochemistry of compounds leading to the fragmentation to form diazoheptane, which can be further transformed into different chemical structures through trapping and decomposition reactions (Tae et al., 1999).
Antimicrobial Activity and Docking Studies
Another area of research involves the synthesis of compounds followed by analysis for antimicrobial activity. For instance, certain synthesized pyran derivatives have been assessed for their antibacterial and antifungal properties, with molecular docking analysis conducted to understand the interactions with microbial proteins (Okasha et al., 2022).
Molecular Interaction Studies
Studies have also focused on the molecular interaction of compounds with receptors, employing techniques like conformational analysis and molecular docking to explore binding affinities and potential pharmacological applications. Such research provides insights into how certain chemical structures interact with biological targets (Shim et al., 2002).
Synthesis and Pharmacological Activities
Research efforts include the synthesis of new chemical entities with potential pharmacological activities. Compounds have been synthesized and evaluated for their antioxidant and anticancer activities, contributing to the discovery of new therapeutic agents (Mahmoud et al., 2017).
properties
IUPAC Name |
4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-12-9-15(11-18(22)25-12)26-14-5-7-21(8-6-14)19(23)16-10-13(20)3-4-17(16)24-2/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYSQNPLPPLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
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